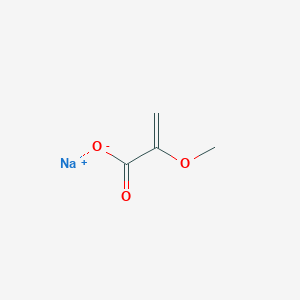
2-Methoxyacrylic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyacrylic acid sodium salt is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a methoxy group attached to the acrylic acid backbone, which imparts unique chemical properties. It is commonly used in various industrial and scientific applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacrylic acid sodium salt typically involves the esterification of methacrylic acid with methanol, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_3 ] [ \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_3 + \text{NaOH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COONa} + \text{CH}_3\text{OH} ]
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts such as triethylbenzylammonium chloride and sodium iodide to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyacrylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted acrylates.
Applications De Recherche Scientifique
2-Methoxyacrylic acid sodium salt has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The mechanism of action of 2-Methoxyacrylic acid sodium salt involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of hydrogels and other polymeric materials. The methoxy group enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways, including hydrogen bonding and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Poly(acrylic acid) sodium salt: Known for its super-absorbent properties and used in similar applications such as hydrogels and adhesives.
Methacrylic acid sodium salt: Shares similar chemical properties but lacks the methoxy group, making it less reactive in certain applications.
Uniqueness: 2-Methoxyacrylic acid sodium salt stands out due to the presence of the methoxy group, which enhances its reactivity and versatility. This makes it particularly useful in applications requiring high reactivity and specific chemical interactions.
Propriétés
IUPAC Name |
sodium;2-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-3(7-2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZZBWYGWXMPK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B3014327.png)
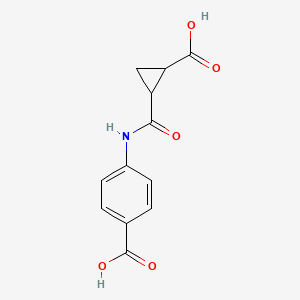

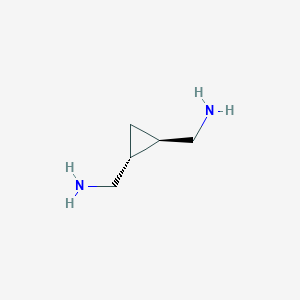
![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)
![3-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B3014335.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)
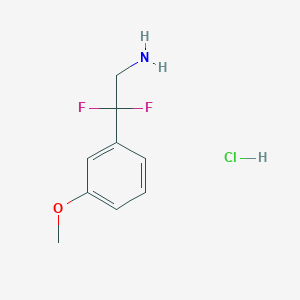
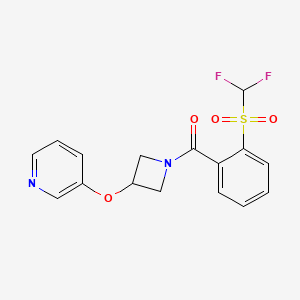

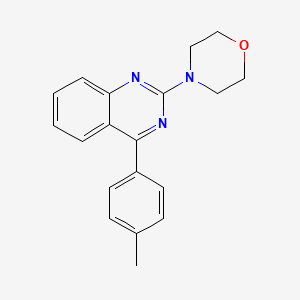
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)
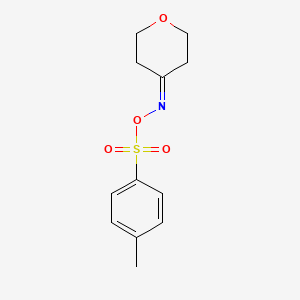
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
